[5,6-dimethyl-3-(3-methylbutyl)-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl](4-methoxyphenyl)methanone
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Overview
Description
5,6-dimethyl-3-(3-methylbutyl)-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-ylmethanone is a complex organic compound with a unique structure that combines a thienopyrimidine core with a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-dimethyl-3-(3-methylbutyl)-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-ylmethanone typically involves multi-step organic reactions. The process begins with the preparation of the thienopyrimidine core, followed by the introduction of the methoxyphenyl group. Common reagents used in these reactions include thionyl chloride, dimethylformamide, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
5,6-dimethyl-3-(3-methylbutyl)-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-ylmethanone can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, 5,6-dimethyl-3-(3-methylbutyl)-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-ylmethanone is studied for its potential as a bioactive molecule. It may interact with various biological targets, making it a candidate for drug development.
Medicine
The compound’s potential therapeutic properties are of interest in medicine. It may exhibit activity against certain diseases, and research is ongoing to determine its efficacy and safety.
Industry
In industry, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5,6-dimethyl-3-(3-methylbutyl)-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-ylmethanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through these interactions, leading to changes in cellular function and activity.
Comparison with Similar Compounds
Similar Compounds
- 3-[(5E)-5-(3,4-dimethoxybenzylidene)-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]-2-naphthyl acetate
- Ethyl acetoacetate
Uniqueness
Compared to similar compounds, 5,6-dimethyl-3-(3-methylbutyl)-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-ylmethanone stands out due to its unique combination of functional groups and structural features. This uniqueness contributes to its diverse range of applications and potential as a versatile chemical entity.
Properties
Molecular Formula |
C21H28N2O2S |
---|---|
Molecular Weight |
372.5 g/mol |
IUPAC Name |
[5,6-dimethyl-3-(3-methylbutyl)-2,4-dihydrothieno[2,3-d]pyrimidin-1-yl]-(4-methoxyphenyl)methanone |
InChI |
InChI=1S/C21H28N2O2S/c1-14(2)10-11-22-12-19-15(3)16(4)26-21(19)23(13-22)20(24)17-6-8-18(25-5)9-7-17/h6-9,14H,10-13H2,1-5H3 |
InChI Key |
YSLNQSIQDIIRBN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=C1CN(CN2C(=O)C3=CC=C(C=C3)OC)CCC(C)C)C |
Origin of Product |
United States |
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